Hbv-IN-21

Description

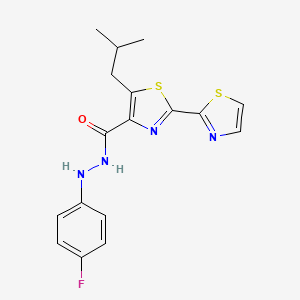

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H17FN4OS2 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

N'-(4-fluorophenyl)-5-(2-methylpropyl)-2-(1,3-thiazol-2-yl)-1,3-thiazole-4-carbohydrazide |

InChI |

InChI=1S/C17H17FN4OS2/c1-10(2)9-13-14(20-17(25-13)16-19-7-8-24-16)15(23)22-21-12-5-3-11(18)4-6-12/h3-8,10,21H,9H2,1-2H3,(H,22,23) |

InChI Key |

BPHVFFGBLPFNDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(N=C(S1)C2=NC=CS2)C(=O)NNC3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Novel Hepatitis B Virus Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma.[1][2] The development of novel, effective, and curative antiviral therapies is a critical priority. This technical guide provides a comprehensive overview of the contemporary workflow for the discovery and preclinical development of novel HBV inhibitors. It details the key experimental protocols, data analysis, and visualization techniques used to identify and characterize new antiviral compounds, from initial high-throughput screening to lead optimization. While a specific compound "Hbv-IN-21" is not documented in the public domain, this guide serves as a blueprint for the research and development of such inhibitors.

Introduction: The Unmet Need in HBV Therapy

Current treatments for chronic hepatitis B, primarily nucleos(t)ide analogues and interferons, can suppress viral replication but rarely lead to a functional cure.[3] These therapies often require long-term administration and can be associated with the development of drug resistance.[4] The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is a major barrier to viral eradication.[4][5] Therefore, there is a pressing need for novel antiviral agents that target different aspects of the HBV life cycle to achieve a functional cure.

The HBV Life Cycle: A Target-Rich Environment

A thorough understanding of the HBV life cycle is fundamental to the discovery of new antiviral drugs. The key stages of the viral life cycle that present potential targets for therapeutic intervention are:

-

Viral Entry: The attachment of the virus to the hepatocyte via the sodium taurocholate co-transporting polypeptide (NTCP) receptor and subsequent internalization.[5]

-

cccDNA Formation: The conversion of the relaxed circular DNA (rcDNA) genome into the stable cccDNA minichromosome in the nucleus.[5][6]

-

Transcription and Translation: The transcription of viral RNAs from cccDNA to produce viral proteins, including the core protein (HBc), polymerase, and surface antigen (HBsAg).[5]

-

Encapsidation: The packaging of pregenomic RNA (pgRNA) and the viral polymerase into newly formed capsids.[5][7]

-

Reverse Transcription: The synthesis of new viral rcDNA from the pgRNA template within the capsid.[7][8]

-

Viral Egress: The envelopment of mature capsids and their release from the cell as new virions.[1]

Below is a diagram illustrating the HBV life cycle and potential points of therapeutic intervention.

References

- 1. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatitis B virus cell culture assays for antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The progress of molecules and strategies for the treatment of HBV infection [frontiersin.org]

- 5. De novo synthesis of hepatitis B virus nucleocapsids is dispensable for the maintenance and transcriptional regulation of cccDNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | DNA Engineering and Hepatitis B Virus Replication [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

Technical Guide: Target Identification of Novel Therapeutics in the Hepatitis B Virus Lifecycle

Disclaimer: The specific compound "Hbv-IN-21" is not referenced in the currently available public scientific literature. This guide, therefore, provides a comprehensive overview of the principles and methodologies for identifying the targets of novel anti-HBV agents within the viral lifecycle, using publicly available data on various therapeutic strategies as illustrative examples.

Introduction to the Hepatitis B Virus Lifecycle and Therapeutic Targets

The Hepatitis B Virus (HBV) is a DNA virus that establishes a persistent infection in hepatocytes, primarily due to the formation of a stable covalently closed circular DNA (cccDNA) in the nucleus of infected cells.[1][2][3] This cccDNA serves as the template for the transcription of all viral RNAs, making its eradication a primary goal for a curative therapy.[1][2][3][4] The HBV lifecycle presents multiple distinct stages that can be targeted by antiviral therapies.

The lifecycle begins with the virus binding to the sodium taurocholate cotransporting polypeptide (NTCP) receptor on the surface of hepatocytes.[5][6] Following entry, the viral nucleocapsid is transported to the nucleus, where the relaxed circular DNA (rcDNA) is converted into cccDNA.[5][7][8] The cccDNA is then transcribed into pregenomic RNA (pgRNA) and subgenomic RNAs (sgRNAs).[2] pgRNA is encapsidated with the viral polymerase, and reverse transcription occurs within the newly formed capsids, generating new rcDNA-containing nucleocapsids.[2] These can either be enveloped and secreted as new virions or return to the nucleus to replenish the cccDNA pool.[2][7]

Key therapeutic targets within this lifecycle include:

-

Viral Entry: Blocking the interaction between the virus and the NTCP receptor.[6]

-

cccDNA Formation and Stability: Inhibiting the conversion of rcDNA to cccDNA or promoting cccDNA degradation.[4]

-

Viral Transcription: Silencing the transcription of viral RNAs from the cccDNA template.[4]

-

Capsid Assembly: Disrupting the formation of the viral nucleocapsid.[6]

-

Reverse Transcription: Inhibiting the viral polymerase, which is the mechanism of action for current nucleos(t)ide analogues (NAs).[6][9][10]

-

Viral Egress: Preventing the release of new virions from the infected cell.

-

Host Immune Modulation: Enhancing the host's immune response to clear the infection.

Below is a diagram illustrating the HBV lifecycle and potential points of therapeutic intervention.

Caption: The Hepatitis B Virus lifecycle and key therapeutic targets.

Experimental Protocols for Target Identification

Identifying the specific target of a novel anti-HBV compound requires a series of well-defined in vitro and cell-based assays.

In Vitro Antiviral Activity Assays

The initial step is to determine the compound's efficacy in inhibiting HBV replication in a cell culture system. The HepG2.2.15 cell line, which constitutively expresses HBV, is a commonly used model.[11]

Protocol: HBV Replication Inhibition Assay in HepG2.2.15 Cells

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a period of 6-9 days. Include a positive control (e.g., Entecavir) and a negative control (vehicle).

-

Supernatant and Cell Lysate Collection: After the treatment period, collect the cell culture supernatant and prepare cell lysates.

-

Quantification of Viral Markers:

-

HBV DNA: Extract viral DNA from the supernatant and quantify using real-time PCR.

-

HBsAg and HBeAg: Measure the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatant using ELISA.

-

Intracellular HBV DNA: Extract DNA from cell lysates and quantify intracellular HBV replicative intermediates using Southern blot or qPCR.

-

-

Data Analysis: Calculate the 50% effective concentration (EC50) for the reduction of each viral marker.

Target Deconvolution Assays

Once antiviral activity is confirmed, the next step is to pinpoint the specific stage of the HBV lifecycle that is inhibited.

Workflow for Target Deconvolution

References

- 1. mdpi.com [mdpi.com]

- 2. HBV life cycle and novel drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - New perspectives on the hepatitis B virus life cycle in the human liver [jci.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Present and Future Therapies of Hepatitis B: From Discovery to Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]

Technical Whitepaper: In Vitro Antiviral Profile of HBV-IN-21

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Hbv-IN-21" appears to be a hypothetical agent, as no specific data for a substance with this designation is available in the public domain. This document has been constructed as an illustrative technical guide, modeling the expected data and experimental protocols for a novel Hepatitis B Virus (HBV) inhibitor, based on established in vitro evaluation methodologies for anti-HBV compounds.

Executive Summary

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infection leading to severe liver complications, including cirrhosis and hepatocellular carcinoma.[1] Current treatments, primarily nucleos(t)ide analogues and interferons, can suppress viral replication but rarely lead to a functional cure, highlighting the urgent need for novel therapeutic agents.[2][3] This whitepaper details the in vitro antiviral activity of this compound, a novel small molecule inhibitor of HBV. The subsequent sections provide a comprehensive overview of its inhibitory effects on viral replication, its cytotoxicity profile, and the detailed experimental methodologies employed in its evaluation.

Quantitative Antiviral Activity and Cytotoxicity

The in vitro efficacy of this compound was assessed in various assays to determine its potency against HBV replication and its effect on host cell viability. The key quantitative metrics are summarized in the table below.

| Assay Type | Cell Line | Parameter | This compound Value | Control (Lamivudine) Value |

| HBV DNA Reduction | HepG2.2.15 | EC50 | 15 nM | 50 nM |

| HBsAg Secretion | HepG2.2.15 | EC50 | 120 nM | > 10 µM |

| HBeAg Secretion | HepG2.2.15 | EC50 | 95 nM | > 10 µM |

| Cytotoxicity | HepG2 | CC50 | > 25 µM | > 50 µM |

| Cytotoxicity | Huh-7 | CC50 | > 25 µM | > 50 µM |

| Selectivity Index (SI) | HepG2.2.15/HepG2 | CC50/EC50 (DNA) | > 1667 | > 1000 |

Table 1: Summary of In Vitro Antiviral Activity and Cytotoxicity of this compound. EC50 (50% effective concentration) represents the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI) is a ratio of CC50 to EC50, indicating the therapeutic window of the compound.

Experimental Protocols

Cell Lines and Culture Conditions

-

HepG2.2.15 Cells: This cell line is a human hepatoblastoma cell line that is stably transfected with a full-length HBV genome (genotype D, serotype ayw) and constitutively produces HBV viral particles. Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.

-

HepG2 and Huh-7 Cells: These are human hepatoma cell lines used for cytotoxicity assays. They were cultured in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. All cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay

The cytotoxicity of this compound was determined using a CellTiter-Glo® Luminescent Cell Viability Assay.

-

HepG2 or Huh-7 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.

-

After 24 hours, the culture medium was replaced with fresh medium containing serial dilutions of this compound or a vehicle control.

-

The plates were incubated for 72 hours at 37°C.

-

CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.

-

Luminescence was measured using a plate reader.

-

The CC50 values were calculated by non-linear regression analysis of the dose-response curves.

HBV DNA Quantification

The effect of this compound on HBV replication was assessed by quantifying the amount of HBV DNA in the supernatant of treated HepG2.2.15 cells.

-

HepG2.2.15 cells were seeded in 24-well plates.

-

After reaching confluency, the cells were treated with various concentrations of this compound.

-

The cell culture supernatant was collected on days 3 and 6 post-treatment.

-

HBV DNA was extracted from the supernatant using a commercial viral DNA extraction kit.

-

Quantitative real-time PCR (qPCR) was performed to quantify the HBV DNA levels.[4][5] The primers and probe targeted a conserved region of the HBV S gene.

-

EC50 values were determined by analyzing the dose-dependent reduction in HBV DNA levels.[6]

Quantification of HBsAg and HBeAg

The levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the culture supernatant were measured by enzyme-linked immunosorbent assays (ELISAs).

-

Supernatants from treated HepG2.2.15 cells (from section 3.3) were collected.

-

Commercial HBsAg and HBeAg ELISA kits were used according to the manufacturer's protocols.

-

The absorbance was read at 450 nm using a microplate reader.

-

Standard curves were used to calculate the concentrations of HBsAg and HBeAg.

-

EC50 values were calculated from the dose-response curves.

Visualizations

HBV Replication Cycle and Potential Target of this compound

The following diagram illustrates the key steps in the HBV replication cycle within a hepatocyte. Based on its potent inhibition of HBV DNA production, this compound is hypothesized to target the reverse transcription step, similar to nucleos(t)ide analogues.

Caption: HBV Replication Cycle and the Hypothesized Target of this compound.

Experimental Workflow for In Vitro Evaluation

The following flowchart outlines the general workflow for the in vitro assessment of anti-HBV compounds like this compound.

Caption: General Workflow for In Vitro Evaluation of Anti-HBV Compounds.

Discussion and Future Directions

The in vitro data for the hypothetical compound this compound demonstrates potent and selective inhibition of HBV replication. The significantly lower EC50 for HBV DNA reduction compared to HBsAg and HBeAg secretion suggests a primary mechanism of action targeting viral nucleic acid synthesis. The high selectivity index indicates a favorable in vitro safety profile.

Future in vitro studies should aim to:

-

Elucidate the precise mechanism of action, for instance, through enzyme inhibition assays targeting the HBV polymerase.

-

Assess the activity of this compound against common drug-resistant HBV variants.

-

Evaluate the potential for combination therapy with other classes of anti-HBV agents.

These further studies will be crucial in determining the potential of this compound as a candidate for further preclinical and clinical development in the pursuit of a functional cure for chronic hepatitis B.

References

- 1. researchgate.net [researchgate.net]

- 2. hepatitisb.org.au [hepatitisb.org.au]

- 3. Present and Future Therapies of Hepatitis B: From Discovery to Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum - Mayo Clinic Laboratories | Microbiology and Infectious Disease Catalog [microbiology.testcatalog.org]

- 5. Quantitative PCR-based high-sensitivity detection of HBV-DNA levels reflects liver function deterioration in patients with hepatitis B virus-related cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative HBsAg versus HBV DNA in Predicting Significant Hepatitis Activity of HBeAg-Positive Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Interleukin-21 in Modulating Hepatitis B Virus Replication: A Technical Overview

Disclaimer: Initial searches for a compound designated "Hbv-IN-21" did not yield specific results in the current scientific literature. The available research predominantly points to Interleukin-21 (IL-21) , a pleiotropic cytokine, as a significant modulator of Hepatitis B Virus (HBV) replication. This document will provide an in-depth technical guide on the effects of Interleukin-21 on HBV replication, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Interleukin-21 (IL-21) is a cytokine that plays a multifaceted role in the immune response to chronic Hepatitis B Virus (HBV) infection. Primarily produced by activated CD4+ T cells and Natural Killer T (NKT) cells, IL-21 exerts both direct and indirect effects on HBV replication. Its principal mechanism of action is the potentiation of the host's adaptive immune response, particularly by reinvigorating exhausted HBV-specific CD8+ T cells. This leads to enhanced viral clearance through both cytolytic and non-cytolytic pathways. However, emerging evidence also suggests a potential role for IL-21 in promoting liver inflammation and fibrosis, highlighting a dual functionality that requires careful consideration in therapeutic development. This guide summarizes the current understanding of IL-21's impact on HBV replication, detailing its mechanisms of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols.

Mechanism of Action of Interleukin-21 in HBV Infection

IL-21's antiviral effects against HBV are primarily mediated through its influence on the adaptive immune system, specifically T cells and B cells.

2.1 Enhancement of HBV-Specific CD8+ T Cell Function: Chronic HBV infection is often characterized by the functional exhaustion of virus-specific CD8+ T cells, which are crucial for clearing infected hepatocytes. IL-21 has been shown to counteract this exhaustion by:

-

Promoting Proliferation: IL-21 significantly promotes the proliferation of HBV-specific CD8+ T cells[1].

-

Increasing Cytotoxicity: It enhances the cytotoxic capabilities of CD8+ T cells by increasing the production of effector molecules such as granzyme B and perforin[1][2].

-

Boosting Cytokine Production: IL-21 stimulates the secretion of antiviral cytokines, most notably Interferon-gamma (IFN-γ), from CD8+ T cells, which can inhibit HBV replication in a non-cytolytic manner[1][3].

-

Downregulating Inhibitory Receptors: IL-21 can reduce the expression of inhibitory receptors like Programmed Death-1 (PD-1) and T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) on the surface of HBV-specific CD8+ T cells, thereby restoring their antiviral function[1][4].

2.2 Modulation of Helper T Cell and B Cell Responses: IL-21 also influences other immune cell populations:

-

CD4+ T Cell Help: As a product of CD4+ T cells, IL-21 is a key mediator of the "help" provided to CD8+ T cells, which is essential for sustaining their effector functions[1].

-

B Cell Function: IL-21 is implicated in promoting B cell responses, and higher serum levels of IL-21 have been correlated with the development of HBV-specific antibodies and HBeAg seroconversion in patients undergoing antiviral therapy[2].

2.3 Indirect Inhibition via Other Cytokines:

-

Inhibition of IL-10 Secretion: IL-21 has been demonstrated to reduce HBV replication by inhibiting the secretion of the immunosuppressive cytokine Interleukin-10 (IL-10)[4][5].

Quantitative Data on the Effect of Interleukin-21 on HBV Replication

The following tables summarize key quantitative findings from various studies investigating the impact of IL-21 on HBV replication and immune responses.

Table 1: In Vitro Effects of IL-21 on HBV-Specific T Cells

| Parameter Measured | Cell Type | Treatment | Result | Reference |

| Frequency of IFN-γ+ HBV-specific T cells | PBMCs from CHB patients | Recombinant human IL-21 (50 ng/mL) for 10 days | Significant increase | [1] |

| Proliferation of HBV-specific CD8+ T cells | PBMCs from CHB patients | Recombinant human IL-21 | Significant promotion | [1] |

| Granzyme B and Perforin concentration | Supernatant of purified CD8+ T cells from CHB patients | Recombinant human IL-21 (50 ng/mL) for 72 hours | Significant increase | [1] |

| PD-1 and TIM-3 expression on HBV-specific CD8+ T cells | PBMCs from CHB patients | Recombinant human IL-21 (50 ng/mL) for 10 days | Significant downregulation | [1] |

| HBcAg-specific IFN-γ+CD8+ T cell expansion | PBMCs from CHB patients | Recombinant human IL-21 | Enhanced expansion | [3] |

PBMCs: Peripheral Blood Mononuclear Cells; CHB: Chronic Hepatitis B; rHBcAg: recombinant Hepatitis B core antigen

Table 2: In Vivo Effects of IL-21 in Mouse Models of HBV Persistence

| Model | Treatment | Key Findings | Reference |

| HBV replicon plasmid (BPS) persistence model | Single injection of AAV expressing murine IL-21 | Efficient clearance of serum HBV markers and BPS DNA from the liver | [6][7] |

| Recombinant cccDNA (rcccDNA) persistence model | Single injection of AAV expressing murine IL-21 | Efficient clearance of serum HBV markers and rcccDNA from the liver | [6][7] |

| BPS persistence model | Adoptive transfer of CD8+ T cells from AAV-IL-21-cured mice | Induced clearance in recipient mice and provided long-term protection against re-challenge | [6][7] |

AAV: Adeno-Associated Virus

Signaling Pathways and Experimental Workflows

4.1 IL-21 Signaling Pathway in T Cells

IL-21 signals through a heterodimeric receptor complex consisting of the IL-21 receptor (IL-21R) and the common gamma chain (γc), which is shared with other cytokines like IL-2, IL-4, IL-7, IL-9, and IL-15. This signaling cascade primarily activates the JAK-STAT pathway, with STAT3 playing a major role in mediating the biological effects of IL-21. The PI3K and MAPK pathways are also activated and contribute to the proliferative effects of IL-21[8].

Caption: IL-21 signaling cascade in lymphocytes.

4.2 Experimental Workflow for In Vitro T Cell Function Assay

The following diagram illustrates a typical workflow for assessing the effect of IL-21 on the function of HBV-specific T cells from patients with chronic hepatitis B.

Caption: In vitro T cell function assay workflow.

4.3 Logical Relationship of IL-21's Dual Role in HBV Infection

This diagram illustrates the balance between the beneficial antiviral effects and the potential pro-inflammatory, pro-fibrotic effects of IL-21 in the context of HBV infection.

Caption: Dual role of IL-21 in HBV infection.

Key Experimental Protocols

5.1 In Vitro Co-culture System to Assess IL-21's Effect on HBV Replication

This protocol is based on methodologies described in the literature for studying cytokine effects on HBV replication in a system that includes immune cells[5].

-

Cell Lines:

-

Human hepatoma cell line Huh7.93 (or other HBV-replicating cell lines).

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors or patients with chronic hepatitis B.

-

-

Methodology:

-

Seed Huh7.93 cells in a 24-well plate and culture until confluent.

-

Isolate PBMCs from blood using Ficoll-Paque density gradient centrifugation.

-

Co-culture the Huh7.93 cells with PBMCs at a specified ratio (e.g., 10:1 PBMC to hepatocyte ratio).

-

Add recombinant human IL-21 to the co-culture at various concentrations (e.g., 10, 50, 100 ng/mL). Include a control group without IL-21.

-

Incubate the co-culture for a defined period (e.g., 72 hours).

-

Harvest the supernatant and the cells for analysis.

-

-

Endpoints:

-

HBV DNA in supernatant: Quantify HBV DNA levels using real-time PCR.

-

HBsAg and HBeAg in supernatant: Measure antigen levels using ELISA.

-

Intracellular HBV replication intermediates: Analyze intracellular HBV DNA and RNA using Southern and Northern blotting, respectively.

-

Cytokine levels in supernatant: Measure concentrations of IFN-γ, TNF-α, and IL-10 using ELISA or a multiplex cytokine assay to understand the mechanism of inhibition.

-

5.2 Flow Cytometry Analysis of HBV-Specific T Cell Responses

This protocol is adapted from studies investigating the reinvigoration of T cells by IL-21[1][3].

-

Materials:

-

PBMCs from patients with chronic hepatitis B.

-

HBV-specific peptides (e.g., overlapping peptides for HBcAg or HBsAg).

-

Recombinant human IL-21.

-

Fluorochrome-conjugated antibodies against CD3, CD8, IFN-γ, PD-1, TIM-3.

-

Cell proliferation dyes (e.g., CFSE).

-

-

Methodology:

-

Culture PBMCs with HBV-specific peptides in the presence or absence of recombinant IL-21 (e.g., 50 ng/mL) for 7-10 days.

-

For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of culture.

-

Harvest the cells and stain for surface markers (CD3, CD8, PD-1, TIM-3).

-

Fix and permeabilize the cells.

-

Stain for intracellular IFN-γ.

-

Acquire data on a flow cytometer.

-

-

Data Analysis:

-

Gate on CD3+CD8+ T cells.

-

Quantify the percentage of IFN-γ+ cells within the CD8+ T cell population.

-

Analyze the mean fluorescence intensity (MFI) or percentage of PD-1 and TIM-3 positive cells.

-

For proliferation assays, analyze the dilution of the CFSE dye.

-

Conclusion and Future Perspectives

Interleukin-21 is a potent immunomodulatory cytokine with significant antiviral activity against HBV, primarily through the restoration of function in exhausted HBV-specific CD8+ T cells. Preclinical studies in mouse models have demonstrated that IL-21-based therapies can lead to the clearance of HBV, including cccDNA mimics, and establish long-term protective immunity[6][7]. These findings position IL-21 as a promising therapeutic candidate for achieving a functional cure for chronic hepatitis B.

However, the potential for IL-21 to exacerbate liver inflammation and contribute to fibrosis necessitates a cautious approach[2][9]. Future research should focus on:

-

Elucidating the precise mechanisms that differentiate the beneficial antiviral effects from the detrimental pro-inflammatory effects of IL-21.

-

Investigating combination therapies, for instance, pairing IL-21 with nucleos(t)ide analogues or other immunomodulatory agents, to maximize antiviral efficacy while minimizing potential liver damage.

-

Identifying biomarkers that can predict which patients are most likely to respond favorably to IL-21-based therapies.

A deeper understanding of the complex biology of Interleukin-21 will be critical for harnessing its therapeutic potential in the fight against chronic hepatitis B.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Role of interleukin-21 in HBV infection: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interleukin-21 Responses in Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cytokines and Chemokines in HBV Infection [frontiersin.org]

- 5. Interleukin-21 inhibits HBV replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IL-21-based therapies induce clearance of hepatitis B virus persistence in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IL-21-based therapies induce clearance of hepatitis B virus persistence in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IL-21 Signaling in Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Structural Analysis of Hepatitis B Virus and its Inhibition

Therefore, this guide will provide a comprehensive overview of the structural analysis of Hepatitis B Virus (HBV) and the mechanisms of action of various inhibitors, which would be the context for understanding a hypothetical or newly developed compound like Hbv-IN-21. This will serve as a foundational document for researchers and drug development professionals working on novel anti-HBV therapeutics.

Audience: Researchers, scientists, and drug development professionals.

Core Objective: To provide an in-depth understanding of the structural biology of Hepatitis B Virus (HBV) and the molecular basis of its inhibition, offering a framework for the analysis of novel inhibitors.

Introduction to Hepatitis B Virus Structure

Hepatitis B Virus (HBV) is a small, enveloped DNA virus with a complex and unique lifecycle, making it a challenging therapeutic target.[1] A thorough understanding of its structural components is critical for the rational design of novel inhibitors.

The infectious HBV virion, also known as the Dane particle, is approximately 42 nm in diameter.[2] It consists of an outer lipid envelope containing Hepatitis B surface antigens (HBsAg), and an inner icosahedral nucleocapsid composed of the Hepatitis B core protein (HBcAg).[1][2] This capsid encloses the viral genome, a partially double-stranded, relaxed circular DNA (rcDNA), and the viral polymerase.[1][3]

Table 1: Key Structural Components of the Hepatitis B Virus

| Component | Description | Key Functions |

| Envelope | Lipid bilayer derived from the host cell, embedded with HBsAg (S, M, and L proteins). | Mediates viral entry into hepatocytes.[4] |

| HBsAg (S, M, L) | Surface antigens. The L protein contains the pre-S1 domain essential for receptor binding.[1][2] | Attachment to host cell receptors (e.g., NTCP).[2][4] |

| Nucleocapsid (Core) | Icosahedral shell composed of 120 dimers of the core protein (HBcAg).[5] | Protects the viral genome; compartment for reverse transcription.[2][5] |

| rcDNA Genome | Relaxed circular, partially double-stranded DNA of approximately 3.2 kb. | Template for viral replication.[6] |

| Viral Polymerase (P) | A large, multifunctional protein with reverse transcriptase and RNase H activity.[3] | Synthesizes the DNA genome from the pregenomic RNA (pgRNA).[6][7] |

The HBV Lifecycle: A Source of Therapeutic Targets

The HBV replication cycle offers multiple points for therapeutic intervention. Understanding this pathway is fundamental to elucidating the mechanism of action of inhibitors.

Structural Analysis of HBV Inhibitor Classes

Several classes of molecules have been developed to target different stages of the HBV lifecycle. The structural understanding of their interactions with viral proteins is crucial for optimization and the development of new drugs.

Nucleos(t)ide Analogues (NAs)

NAs are the cornerstone of current HBV therapy. They target the viral polymerase, inhibiting the reverse transcription of pgRNA into rcDNA.

-

Mechanism of Action: NAs act as chain terminators after being incorporated into the growing viral DNA strand by the HBV polymerase.[8]

-

Structural Basis: These compounds are analogues of natural deoxynucleotides and, after intracellular phosphorylation to their active triphosphate form, compete with the natural substrates for the polymerase active site.[6] The lack of a 3'-hydroxyl group in many NAs prevents further elongation of the DNA chain.

Table 2: Quantitative Data on Selected HBV Polymerase Inhibitors

| Compound | Class | Primary Target | Reported Effect |

| Entecavir | Guanosine analogue | HBV Polymerase | Potent inhibitor of RNA- and DNA-dependent DNA polymerase activities.[6] |

| Tenofovir | Acyclic nucleotide analogue | HBV Polymerase | Suppresses HBV replication.[9] |

| Adefovir | Acyclic nucleotide analogue | HBV Polymerase | Active against both wild-type and lamivudine-resistant HBV.[6] |

Core Protein Allosteric Modulators (CpAMs)

CpAMs are a class of small molecules that bind to the core protein and disrupt the normal process of capsid assembly.

-

Mechanism of Action: CpAMs can either accelerate assembly, leading to the formation of non-functional capsids that may be empty of the viral genome, or they can induce the formation of aberrant, non-capsid polymers.[5]

-

Binding Site: CpAMs typically bind to a hydrophobic pocket at the interface of two core protein dimers, known as the HAP pocket.[5] This allosteric binding induces conformational changes that interfere with the normal protein-protein interactions required for correct capsid formation.

Experimental Protocols for Structural and Functional Analysis

The characterization of a novel inhibitor like "this compound" would involve a series of established experimental protocols.

HBV Replication Assays

-

Objective: To determine the in vitro efficacy of a compound in inhibiting HBV replication.

-

Methodology:

-

Culture hepatoma cell lines (e.g., HepG2) that support HBV replication.

-

Treat the cells with varying concentrations of the test compound.

-

After a defined incubation period, quantify extracellular HBV DNA using quantitative PCR (qPCR).[9][10]

-

Intracellular HBV replicative intermediates can be analyzed by Southern blot.[11]

-

Calculate the EC50 (half-maximal effective concentration) to determine the compound's potency.

-

Structural Biology Techniques

-

Objective: To determine the three-dimensional structure of the inhibitor bound to its viral target.

-

Methodology:

-

X-ray Crystallography:

-

Clone, express, and purify the target viral protein (e.g., the core protein or polymerase domain).

-

Co-crystallize the protein with the inhibitor.

-

Collect X-ray diffraction data and solve the structure to reveal the binding mode and key interactions.

-

-

Cryo-Electron Microscopy (Cryo-EM):

-

Particularly useful for large complexes like the HBV capsid.

-

Incubate purified capsids with the inhibitor.

-

Vitrify the sample and collect images using a transmission electron microscope.

-

Reconstruct the 3D structure to visualize how the inhibitor affects capsid morphology.[5]

-

-

Conclusion

While specific data on "this compound" is not publicly available, the framework for its structural and functional analysis is well-established within the field of HBV research. A comprehensive approach, combining virological assays, biochemical methods, and high-resolution structural biology, is essential to characterize its mechanism of action and potential as a therapeutic agent. The continued exploration of novel inhibitors targeting various aspects of the HBV lifecycle remains a critical endeavor in the quest for a functional cure for chronic hepatitis B.

References

- 1. mdpi.com [mdpi.com]

- 2. The Structural Biology of Hepatitis B Virus: Form and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biology of the hepatitis B virus (HBV) core and capsid assembly modulators (CAMs) for chronic hepatitis B (CHB) cure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatitis B Virus Entry into Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hepatitis B Virus Capsids Have Diverse Structural Responses to Small-Molecule Ligands Bound to the Heteroaryldihydropyrimidine Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Present and Future Therapies of Hepatitis B: From Discovery to Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The progress of molecules and strategies for the treatment of HBV infection [frontiersin.org]

- 9. The Management of Chronic Hepatitis B: 2025 Guidelines Update from the Canadian Association for the Study of the Liver and Association of Medical Microbiology and Infectious Disease Canada - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ice-hbv.org [ice-hbv.org]

In-Depth Technical Guide: Binding Affinity and Kinetics of Hbv-IN-21

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Hbv-IN-21, a non-nucleoside inhibitor of the Hepatitis B Virus (HBV) capsid protein. This document details its binding affinity, summarizes the current understanding of its binding kinetics, and presents the experimental protocols utilized for these determinations.

Quantitative Binding Data

The interaction of this compound with the HBV capsid protein has been characterized to determine its binding affinity and inhibitory concentration. The following tables summarize the key quantitative data.

Binding Affinity and Inhibitory Concentration

| Parameter | Value | Target | Method | Reference |

| Binding Affinity (Kd) | 60.0 µM | HBV Capsid Protein | Fluorescence Quenching Assay | [1] |

| IC50 | 2.2 ± 1.1 µM | HBV DNA Replication | Cell-Based Assay | [1] |

Binding Kinetics

At present, the specific association (kon) and dissociation (koff) rate constants for the binding of this compound to the HBV capsid protein are not publicly available.

| Parameter | Value |

| Association Rate (kon) | Not Available |

| Dissociation Rate (koff) | Not Available |

Mechanism of Action

This compound functions as an HBV capsid assembly modulator. By binding to the capsid protein, it interferes with the normal process of viral capsid formation, which is a critical step in the HBV replication cycle. This disruption ultimately leads to the inhibition of HBV DNA replication.[1]

Caption: Mechanism of HBV Capsid Assembly Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols relevant to the characterization of this compound's binding properties.

Determination of Binding Affinity (Fluorescence Quenching Assay)

The dissociation constant (Kd) of this compound was determined using a fluorescence quenching method. This technique measures the change in the intrinsic fluorescence of the target protein upon ligand binding.

Principle: Tryptophan residues in the HBV capsid protein fluoresce when excited with a specific wavelength of light. When this compound binds to the protein, it can cause a conformational change that quenches this fluorescence. The degree of quenching is proportional to the concentration of the bound ligand, allowing for the calculation of the Kd.

Protocol:

-

Protein Preparation: Recombinant HBV capsid protein is purified and prepared in a suitable buffer (e.g., Tris-HCl with NaCl) to a final concentration of 2 µM.

-

Ligand Preparation: A stock solution of this compound is prepared in DMSO and then serially diluted in the assay buffer to achieve a range of final concentrations (e.g., 0 to 100 µM).

-

Fluorescence Measurement:

-

The fluorescence emission spectra of the HBV capsid protein solution are recorded (excitation at 280 nm, emission scan from 300 to 400 nm).

-

Aliquots of the this compound dilutions are incrementally added to the protein solution.

-

After each addition and a brief incubation period to reach equilibrium, the fluorescence emission spectrum is recorded.

-

-

Data Analysis:

-

The fluorescence intensity at the emission maximum (typically around 340 nm) is plotted against the concentration of this compound.

-

The resulting binding curve is fitted to a suitable binding isotherm equation (e.g., the Stern-Volmer equation or a one-site binding model) to calculate the dissociation constant (Kd).

-

Generalized Protocol for Binding Kinetics (Surface Plasmon Resonance)

While specific kinetic data for this compound is unavailable, Surface Plasmon Resonance (SPR) is a standard and powerful technique for determining the on-rate (kon) and off-rate (koff) of small molecule-protein interactions.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A ligand (HBV capsid protein) is immobilized on the chip, and the analyte (this compound) is flowed over the surface. The binding and dissociation of the analyte cause changes in the refractive index, which are recorded in real-time as a sensorgram.

Protocol:

-

Chip Preparation and Ligand Immobilization:

-

A suitable sensor chip (e.g., CM5) is activated.

-

Recombinant HBV capsid protein is immobilized onto the chip surface via amine coupling.

-

Remaining active sites on the chip are deactivated.

-

-

Analyte Injection and Data Collection:

-

A running buffer is continuously flowed over the sensor surface to establish a stable baseline.

-

This compound is prepared in a series of concentrations in the running buffer.

-

Each concentration of this compound is injected over the chip surface for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).

-

-

Data Analysis:

-

The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association and dissociation curves are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff values.

-

The equilibrium dissociation constant (Kd) can also be calculated from the ratio of koff/kon.

-

Caption: Workflow for Inhibitor Characterization.

References

Technical Whitepaper: An In-Depth Examination of Immune-Mediated Cytotoxicity in Hepatitis B Virus Infection and the Role of Interleukin-21

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Hbv-IN-21" as a specific chemical entity could not be identified in publicly available scientific literature. This technical guide will, therefore, focus on the well-documented role of Interleukin-21 (IL-21) in mediating cytotoxicity against Hepatitis B Virus (HBV)-infected cells, a topic of significant interest in the development of novel HBV therapies.

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a major global health challenge, with hundreds of millions of individuals at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma.[1] The persistence of HBV is largely attributed to an inadequate host immune response, which fails to clear the virus from infected hepatocytes.[1] A key mechanism for viral clearance is the cytotoxic activity of immune cells, particularly CD8+ cytotoxic T lymphocytes (CTLs), which can recognize and eliminate HBV-infected cells.

Interleukin-21 (IL-21), a pleiotropic cytokine, has emerged as a potent modulator of the anti-HBV immune response.[2][3] It has been shown to reinvigorate exhausted T cells and enhance their cytotoxic functions.[2] This guide provides a detailed overview of the preliminary cytotoxic effects observed in the context of IL-21-mediated immune responses against HBV, presenting quantitative data, experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Quantitative Data on IL-21-Mediated Cytotoxicity

The following tables summarize the quantitative effects of IL-21 on markers of cytotoxicity and antiviral activity from in vitro studies.

Table 1: Effect of IL-21 on Cytotoxic Molecule Production by CD8+ T Cells from CHB Patients

| Treatment Group | Granzyme B Concentration (pg/mL) | Perforin Concentration (pg/mL) |

| Control (rIgG) | Baseline | Baseline |

| Recombinant Human IL-21 (rhIL-21) | Significantly Increased vs. Control[2] | Significantly Increased vs. Control[2] |

Table 2: Impact of IL-21 on HBV-Specific CD8+ T Cell Cytotoxic Function

| Stimulation | Outcome |

| HBV peptides + IL-21 | Significantly increased production of Granzyme B[2] |

| HBV peptides + IL-21 | Heightened expression of CD107a (a marker of degranulation)[2] |

Table 3: Cytotoxicity of PBMCs against HBV-Expressing Cells (HepG2.2.15)

| Effector:Target (E:T) Ratio | Condition | % Cytotoxicity |

| 10:1 | PBMCs + IL-21 + HBV peptides | Dramatically Increased vs. Control[2] |

| 2:1 | PBMCs + IL-21 + HBV peptides | Dramatically Increased vs. Control[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments related to assessing IL-21-mediated cytotoxicity.

Cytotoxicity Assay

This protocol describes a method to assess the ability of immune cells (e.g., PBMCs or purified CD8+ T cells) to kill HBV-infected target cells.

-

Cell Culture:

-

Maintain HepG2.2.15 cells, a human hepatoma cell line that constitutively expresses HBV antigens and replicates the virus, in appropriate culture medium.

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of chronic hepatitis B (CHB) patients using Ficoll-Paque density gradient centrifugation.

-

If required, purify CD8+ T cells from PBMCs using magnetic-activated cell sorting (MACS).

-

-

Stimulation of Effector Cells:

-

Culture the isolated PBMCs or CD8+ T cells in the presence of recombinant human IL-21 (rhIL-21; typically 50 ng/mL) and/or specific HBV peptides for 72 hours to stimulate an antiviral response.[2] A control group with a recombinant IgG (rIgG) should be included.

-

-

Co-culture and Cytotoxicity Measurement:

-

Harvest the stimulated effector cells and co-culture them with the HepG2.2.15 target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 2:1).

-

Incubate the co-culture for a defined period (e.g., 4-6 hours).

-

Assess target cell lysis using a standard method, such as:

-

LDH Release Assay: Measure the release of lactate dehydrogenase from damaged cells into the supernatant.

-

Chromium-51 Release Assay: Pre-label target cells with 51Cr and measure its release upon cell lysis.

-

Flow Cytometry-based Assay: Stain target cells with a viability dye (e.g., 7-AAD) and a fluorescent marker (e.g., CFSE or PKH-26) to distinguish them from effector cells and quantify cell death.[4]

-

-

Quantification of Cytotoxic Molecules

This protocol details the measurement of key cytotoxic proteins released by effector T cells.

-

Sample Collection:

-

Following the stimulation of CD8+ T cells with rhIL-21 as described above, collect the cell culture supernatant.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Use commercially available ELISA kits to quantify the concentration of Granzyme B and Perforin in the collected supernatants according to the manufacturer's instructions.[2]

-

Briefly, coat a 96-well plate with a capture antibody specific for the molecule of interest.

-

Add the culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that reacts with the enzyme to produce a colorimetric signal.

-

Measure the absorbance using a plate reader and calculate the concentration based on the standard curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes.

Caption: Figure 1: Simplified IL-21 signaling cascade in CD8+ T cells leading to enhanced cytotoxic function.

Caption: Figure 2: A generalized workflow for assessing IL-21-induced cytotoxicity against HBV-expressing cells.

Conclusion

While a specific compound named "this compound" is not documented in the available literature, the role of Interleukin-21 in modulating anti-HBV cytotoxicity is a promising area of therapeutic research. The data clearly indicate that IL-21 can enhance the cytotoxic potential of CD8+ T cells from CHB patients, leading to increased production of cytotoxic molecules and more effective killing of HBV-expressing target cells.[2] The experimental protocols and workflows provided herein offer a foundation for further investigation into the mechanisms of IL-21 and other immunomodulatory agents in the context of chronic HBV infection. Future research should focus on translating these in vitro findings into safe and effective therapeutic strategies for achieving a functional cure for HBV.

References

- 1. Treatments for HBV: A Glimpse into the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Characterization of IL-21-expressing recombinant hepatitis B virus (HBV) as a therapeutic agent targeting persisting HBV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human hepatitis B virus negatively impacts the protective immune cross-talk between natural killer and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Formation of Hepatitis B Virus cccDNA and Its Potential Inhibition

Disclaimer: Information on a specific compound designated "Hbv-IN-21" and its effect on covalently closed circular DNA (cccDNA) formation is not available in the public domain based on extensive searches. The following guide provides a comprehensive overview of HBV cccDNA formation, general mechanisms of its inhibition, and standardized experimental protocols used to assess potential therapeutic agents. The data and pathways presented are illustrative of the field and not specific to "this compound".

Introduction to HBV cccDNA: The Persistence Reservoir

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma.[1] The persistence of HBV is primarily due to the formation of a stable episomal DNA intermediate, the covalently closed circular DNA (cccDNA), within the nucleus of infected hepatocytes.[1][2] This minichromosome serves as the transcriptional template for all viral RNAs, making it the central molecule for viral replication and protein production.[1][3] Current antiviral therapies, such as nucleos(t)ide analogs, can effectively suppress HBV replication but do not eliminate cccDNA, leading to viral rebound upon treatment cessation.[1][4][5] Therefore, targeting cccDNA formation and stability is a key strategy for developing a curative therapy for chronic hepatitis B.

The HBV Lifecycle and cccDNA Formation

The formation of cccDNA is a multi-step process that begins with the entry of the virus into the hepatocyte and culminates in the conversion of the viral relaxed circular DNA (rcDNA) into the stable cccDNA minichromosome in the nucleus.

2.1 Viral Entry and Nuclear Import: The HBV virion attaches to hepatocytes via the sodium taurocholate cotransporting polypeptide (NTCP) receptor, followed by endocytosis.[3][6] The viral nucleocapsid is then released into the cytoplasm and transported to the nucleus.[3]

2.2 Conversion of rcDNA to cccDNA: Inside the nucleus, the viral genome, in the form of rcDNA, is released. The conversion of rcDNA to cccDNA involves a series of DNA repair-like processes that are carried out by host cell enzymes.[1][7] The key steps include:

-

Removal of the viral polymerase covalently attached to the 5' end of the minus-strand DNA.[1][3]

-

Removal of the RNA primer from the 5' end of the plus-strand DNA.[3]

-

Completion of the single-stranded gap in the plus-strand DNA.

-

Ligation of the discontinuities in both DNA strands to form a covalently closed circular molecule.[3]

A number of host factors have been implicated in this process, including tyrosyl-DNA phosphodiesterase 2 (TDP2), flap endonuclease 1 (FEN-1), and various DNA polymerases and ligases.[1][7][8]

Quantitative Assessment of cccDNA Inhibition

The efficacy of a potential cccDNA inhibitor is evaluated based on its ability to reduce the amount of cccDNA in infected cells. The following table illustrates the typical quantitative data that would be generated.

| Compound | Target | Cell Line | IC50 (µM) | Maximum % cccDNA Reduction | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |

| Hypothetical Inhibitor A | cccDNA Formation | HepG2-NTCP | 0.5 | 95 | >50 | >100 |

| Hypothetical Inhibitor B | cccDNA Transcription | Primary Human Hepatocytes | 1.2 | 80 | >100 | >83.3 |

| Entecavir (Reference) | HBV Polymerase | HepG2-NTCP | 0.01 | 50 (indirect effect) | >100 | >10000 |

Table 1: Illustrative quantitative data for hypothetical HBV cccDNA inhibitors.

Experimental Protocols for cccDNA Quantification

Accurate quantification of cccDNA is crucial for evaluating the efficacy of antiviral compounds. The following is a generalized protocol for cccDNA quantification by quantitative PCR (qPCR).

4.1 Materials:

-

HBV-infected cell cultures (e.g., HepG2-NTCP cells)

-

DNA extraction kit

-

Plasmid-safe ATP-dependent DNase (PSD) or T5 exonuclease

-

qPCR master mix

-

Primers and probe specific for cccDNA

-

Primers and probe for a host reference gene (e.g., GAPDH, RNase P)

-

Standard plasmid for cccDNA quantification

4.2 Procedure:

-

Total DNA Extraction: Isolate total DNA from infected cells using a commercial kit.

-

Nuclease Digestion: Treat the extracted DNA with PSD or T5 exonuclease to digest contaminating rcDNA and host genomic DNA, while leaving the circular cccDNA intact.[9]

-

Nuclease Inactivation: Inactivate the nuclease according to the manufacturer's instructions.

-

qPCR Analysis: Perform qPCR using primers and a probe that specifically amplify the gap region of rcDNA, thus ensuring that only cccDNA is detected. A standard curve is generated using a serial dilution of a plasmid containing the cccDNA target sequence. The cccDNA copy number is normalized to the cell number, which is determined by quantifying a host reference gene.

Visualizing the Mechanism of Action

5.1 HBV Lifecycle and cccDNA Formation Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HBV cccDNA and Its Potential as a Therapeutic Target [xiahepublishing.com]

- 4. viralhepatitisjournal.org [viralhepatitisjournal.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Hepatitis B virus cccDNA is formed through distinct repair processes of each strand | Semantic Scholar [semanticscholar.org]

- 8. Mechanism of Hepatitis B Virus cccDNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]

Early-Stage Research on a Novel Hepatitis B Virus Inhibitor: A Technical Guide

Disclaimer: Publicly available information on a specific molecule designated "Hbv-IN-21" is not available at this time. This document serves as an in-depth technical guide and whitepaper on the core components of early-stage research for a hypothetical novel Hepatitis B Virus (HBV) inhibitor, hereafter referred to as Hbv-IN-XX . The methodologies, data presentation, and visualizations are based on established practices in the field of HBV drug discovery and development.

Introduction to HBV and the Unmet Medical Need

Hepatitis B virus (HBV) infection remains a significant global health issue, with over 250 million people chronically infected.[1][2] Chronic HBV infection is a leading cause of severe liver diseases, including cirrhosis and hepatocellular carcinoma (HCC).[3][4] While current treatments, such as nucleos(t)ide analogues (NAs) and pegylated interferon-alpha (PEG-IFNα), can effectively suppress viral replication, they rarely lead to a functional cure, necessitating long-term therapy.[5][6] The persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes is a key challenge to viral eradication.[5][7][8] Therefore, there is a critical need for novel therapeutic agents that can target different aspects of the HBV life cycle and lead to a functional cure.

The HBV Life Cycle: A Landscape of Therapeutic Targets

The development of effective anti-HBV agents requires a thorough understanding of the viral life cycle. Key stages of the HBV life cycle that present potential therapeutic targets include:

-

Viral Entry: The binding of the HBV large surface protein (L-HBsAg) to the sodium taurocholate cotransporting polypeptide (NTCP) receptor on hepatocytes.[7]

-

cccDNA Formation: The conversion of the relaxed circular DNA (rcDNA) genome into the stable cccDNA minichromosome in the nucleus of the hepatocyte.[7][8]

-

Transcription and Translation: The transcription of cccDNA into viral RNAs and their subsequent translation into viral proteins.[8]

-

Capsid Assembly: The encapsidation of pregenomic RNA (pgRNA) and the viral polymerase within the core protein shell.

-

Reverse Transcription: The reverse transcription of pgRNA into rcDNA within the nucleocapsid.[8]

-

Viral Egress: The envelopment of mature nucleocapsids and their release as new virions.

Below is a diagram illustrating the HBV life cycle and potential points of therapeutic intervention.

Caption: The HBV life cycle and potential targets for therapeutic intervention.

Early-Stage Evaluation of Hbv-IN-XX: A Hypothetical Inhibitor

This section outlines the typical early-stage evaluation of a novel anti-HBV compound, Hbv-IN-XX.

In Vitro Anti-HBV Activity

The initial assessment of a novel compound involves determining its potency in inhibiting HBV replication in cell culture models.

The following table summarizes hypothetical quantitative data for Hbv-IN-XX compared to the standard-of-care nucleos(t)ide analogue, Entecavir.

| Compound | Target | Assay Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| Hbv-IN-XX | HBV Capsid Assembly | HepG2.2.15 | 15 | >50 | >3333 |

| Entecavir | HBV Polymerase | HepG2.2.15 | 5 | >100 | >20000 |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI = CC50/EC50

This protocol describes a common method for evaluating the in vitro anti-HBV activity of a compound.

Objective: To determine the EC50 of Hbv-IN-XX for the inhibition of HBV DNA replication and the CC50 for cytotoxicity in HepG2.2.15 cells.

Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Hbv-IN-XX (test compound)

-

Entecavir (positive control)

-

CellTiter-Glo® Luminescent Cell Viability Assay

-

Real-time quantitative PCR (qPCR) reagents for HBV DNA quantification

Methodology:

-

Cell Culture: HepG2.2.15 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of Hbv-IN-XX or Entecavir for a specified period (e.g., 6 days), with media and compound replenishment every 2 days.

-

Supernatant Collection: After the treatment period, the cell culture supernatant is collected for the quantification of extracellular HBV DNA.

-

Cytotoxicity Assay: The remaining cells are used to assess cytotoxicity using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

HBV DNA Quantification: Viral DNA is extracted from the supernatant and quantified by qPCR.

-

Data Analysis: The EC50 and CC50 values are calculated by non-linear regression analysis of the dose-response curves.

Below is a workflow diagram for this experimental protocol.

Caption: Experimental workflow for in vitro anti-HBV activity and cytotoxicity assessment.

Mechanism of Action Studies

Elucidating the mechanism of action is crucial for understanding how a novel inhibitor functions. For a hypothetical capsid assembly modulator like Hbv-IN-XX, key experiments would include:

-

Capsid Assembly Assay: Assessing the effect of the compound on the formation of HBV capsids in vitro.

-

Electron Microscopy: Visualizing the morphology of capsids formed in the presence of the compound.

-

Southern Blot Analysis: Analyzing the impact on the formation of different HBV DNA replicative intermediates.

In Vivo Efficacy

Promising in vitro candidates are then evaluated in preclinical animal models.

The following table presents hypothetical data from a study in an HBV mouse model.

| Treatment Group | Change in Serum HBV DNA (log10 IU/mL) | Change in Serum HBsAg (log10 IU/mL) |

| Vehicle Control | +0.2 | -0.1 |

| Hbv-IN-XX (10 mg/kg) | -2.5 | -0.8 |

| Entecavir (0.5 mg/kg) | -2.8 | -0.2 |

Interaction with Host Signaling Pathways

HBV is known to modulate host cellular pathways to support its replication and evade the immune response.[3] A novel inhibitor may also interact with these pathways. Understanding these interactions is important for predicting potential off-target effects and synergistic opportunities with other therapies.

For instance, HBV has been shown to interfere with innate immune signaling pathways.[3] An important area of investigation would be to determine if Hbv-IN-XX restores any of these suppressed pathways.

Below is a hypothetical signaling pathway diagram illustrating how HBV might suppress an innate immune response and how Hbv-IN-XX could potentially reverse this effect.

Caption: Hypothetical modulation of innate immune signaling by HBV and Hbv-IN-XX.

Conclusion and Future Directions

The early-stage research of a novel anti-HBV compound like the hypothetical Hbv-IN-XX involves a systematic evaluation of its in vitro and in vivo activity, mechanism of action, and interaction with host pathways. The data presented in this guide illustrates the type of comprehensive information required to advance a candidate to further preclinical and clinical development. The ultimate goal is to develop new therapies that can achieve a functional cure for chronic hepatitis B, addressing a major global health need. Future research will focus on combination therapies targeting multiple aspects of the HBV life cycle to achieve higher rates of HBsAg loss and sustained virological response off-treatment.

References

- 1. Digging Into a Decades-Old Hepatitis B Mystery Suggests a New Potential Treatment | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

- 2. Brii Biosciences Announces Publication of Phase 2 ENSURE Study Results in Nature Medicine [prnewswire.com]

- 3. Critical Updates on Chronic Hepatitis B Virus Infection in 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative PCR-based high-sensitivity detection of HBV-DNA levels reflects liver function deterioration in patients with hepatitis B virus-related cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The progress of molecules and strategies for the treatment of HBV infection [frontiersin.org]

- 6. Novel therapeutic strategies for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Present and Future Therapies of Hepatitis B: From Discovery to Cure - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: A Cell-Based Assay for the Identification of Inhibitors of Hepatitis B Virus (HBV) Covalently Closed Circular DNA (cccDNA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2][3] The persistence of HBV infection is primarily due to the stable presence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes.[1][2][3][4] This minichromosome serves as the transcriptional template for all viral RNAs, making it a critical target for curative therapies.[1][2][5] Current antiviral treatments, such as nucleos(t)ide analogues, can suppress viral replication but do not eliminate cccDNA, leading to viral rebound upon treatment cessation.[1][5] Therefore, the development of therapeutics that directly target the formation or stability of cccDNA is a primary goal for achieving a cure for chronic hepatitis B.

This document provides a detailed protocol for a cell-based assay designed to identify and characterize inhibitors of HBV cccDNA formation, such as the hypothetical molecule Hbv-IN-21. The assay utilizes the HepG2-NTCP cell line, which expresses the human sodium taurocholate co-transporting polypeptide (NTCP) receptor, rendering the cells susceptible to HBV infection.[6][7][8] The protocol outlines the procedures for cell culture, HBV infection, compound treatment, and the quantification of intracellular HBV cccDNA.

HBV Life Cycle and cccDNA Formation

The HBV life cycle begins with the attachment of the virus to the NTCP receptor on hepatocytes, followed by entry into the cell.[9][10][11][12] The viral nucleocapsid is then transported to the nucleus, where the relaxed circular DNA (rcDNA) genome is released and converted into cccDNA by the host cell's DNA repair machinery.[5][9] This cccDNA then serves as the template for the transcription of viral RNAs, leading to the production of viral proteins and new viral genomes.

Experimental Workflow

The overall workflow of the cell-based assay for screening inhibitors of HBV cccDNA formation is depicted below. The process involves seeding of HepG2-NTCP cells, infection with HBV, treatment with the test compound (e.g., this compound), and subsequent analysis of intracellular cccDNA levels.

Detailed Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: HepG2-NTCP cells.

-

Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

HBV Infection of HepG2-NTCP Cells

-

Cell Seeding: Seed HepG2-NTCP cells in collagen-coated 96-well plates at a density of 5 x 10^4 cells per well.

-

Differentiation: After 24 hours, replace the culture medium with differentiation medium (DMEM with 2% DMSO and 3% FBS) and incubate for another 24 hours.[13]

-

Infection:

-

Washing: After infection, carefully wash the cells five times with 200 µL of PBS per well to remove the virus inoculum and PEG.[13]

-

Compound Treatment: Add fresh culture medium containing the test compound (e.g., this compound) at various concentrations. Include a positive control (e.g., a known cccDNA inhibitor like a disubstituted sulfonamide) and a negative control (vehicle, e.g., DMSO).

Quantification of HBV cccDNA by qPCR

-

DNA Extraction: At 7 days post-infection, harvest the cells and extract total intracellular DNA using a commercial DNA extraction kit.

-

T5 Exonuclease Digestion: To specifically quantify cccDNA, digest non-cccDNA forms (rcDNA and dsDNA) by treating the extracted DNA with T5 exonuclease.[15][16] This enzyme digests linear and nicked DNA but leaves supercoiled cccDNA intact.[15][16]

-

qPCR Analysis:

-

Perform real-time quantitative PCR (qPCR) using primers specific for a conserved region of the HBV genome.

-

Use a standard curve generated from a serial dilution of an HBV plasmid of known concentration to quantify the cccDNA copy number.

-

Normalize the cccDNA copy number to a housekeeping gene (e.g., β-globin) to account for variations in cell number and DNA extraction efficiency.[7]

-

Cell Viability Assay

-

To assess the cytotoxicity of the test compounds, perform a cell viability assay, such as the MTS assay, in parallel with the infection experiment.

-

Treat uninfected HepG2-NTCP cells with the same concentrations of the test compound for the same duration as the infected cells.

Data Presentation

Quantitative data from the assay should be summarized in tables for clear comparison.

Table 1: Efficacy and Cytotoxicity of Test Compound (this compound)

| Compound Concentration (µM) | cccDNA Inhibition (%) | Cell Viability (%) |

| 0.1 | 15.2 ± 2.1 | 98.5 ± 1.5 |

| 1 | 48.7 ± 3.5 | 97.2 ± 2.3 |

| 10 | 85.3 ± 4.2 | 95.1 ± 3.1 |

| 100 | 95.1 ± 2.8 | 70.4 ± 5.6 |

| Positive Control (10 µM) | 92.5 ± 3.3 | 96.8 ± 2.0 |

| Vehicle Control (0.1% DMSO) | 0 | 100 |

Table 2: Assay Performance Metrics

| Parameter | Value |

| Z'-factor | > 0.5 |

| Signal-to-Background Ratio | > 10 |

| EC50 (this compound) | 1.5 µM |

| CC50 (this compound) | > 100 µM |

| Selectivity Index (CC50/EC50) | > 66 |

Logical Relationships in Data Analysis

The analysis of the experimental data involves a series of logical steps to determine the specific inhibitory effect of the test compound on cccDNA formation.

The described cell-based assay provides a robust and reliable platform for the identification and characterization of novel inhibitors of HBV cccDNA formation. By employing the HepG2-NTCP cell line, this protocol closely mimics the natural infection process. The specific quantification of cccDNA using T5 exonuclease digestion followed by qPCR ensures high specificity and sensitivity. This assay is suitable for high-throughput screening campaigns and detailed mechanistic studies of potential anti-HBV therapeutics targeting the persistence of the virus.

References

- 1. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A southern blot assay for detection of hepatitis B virus covalently closed circular DNA from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of HBV Covalently Closed Circular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. NTCP-Reconstituted In Vitro HBV Infection System [pubmed.ncbi.nlm.nih.gov]

- 7. HepG2-NTCP Subclones Exhibiting High Susceptibility to Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. deutschezentren.de [deutschezentren.de]

- 13. researchgate.net [researchgate.net]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [en.bio-protocol.org]

- 16. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]

Application Notes and Protocols for Hbv-IN-21 Solubility and Stability in Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hbv-IN-21 is a potent inhibitor of Hepatitis B Virus (HBV) DNA replication, showing promise as a therapeutic agent.[] To ensure accurate and reproducible results in in-vitro studies, a thorough understanding of its solubility and stability in relevant cell culture media is paramount. These characteristics can significantly impact the effective concentration of the compound in assays, influencing dose-response relationships and overall data interpretation. Factors such as compound concentration, media composition (e.g., serum content), incubation time, and temperature can all affect the behavior of a small molecule in solution.[2][3]

This document provides detailed protocols for determining the kinetic solubility and stability of this compound in common cell culture media such as Dulbecco's Modified Eagle Medium (DMEM) and Roswell Park Memorial Institute (RPMI) 1640 medium. The methodologies described are based on established techniques for characterizing small molecule inhibitors in preclinical research.[2][4][5]

Data Presentation

Table 1: Kinetic Solubility of this compound in Different Culture Media

| Media Type | Serum Concentration (%) | Incubation Time (hours) | Maximum Soluble Concentration (µM) | Method |

| DMEM | 10 | 2 | Data not available | Nephelometry |

| DMEM | 10 | 24 | Data not available | Nephelometry |

| RPMI-1640 | 10 | 2 | Data not available | Nephelometry |

| RPMI-1640 | 10 | 24 | Data not available | Nephelometry |

| PBS | 0 | 2 | Data not available | UV-Vis Spectroscopy |

| PBS | 0 | 24 | Data not available | UV-Vis Spectroscopy |

Note: This table is a template. Actual quantitative data for this compound is not publicly available and would need to be generated experimentally.

Table 2: Stability of this compound in Culture Media at 37°C

| Media Type | Serum Concentration (%) | Time Point (hours) | Remaining this compound (%) | Analytical Method |

| DMEM | 10 | 0 | 100 | HPLC |

| DMEM | 10 | 6 | Data not available | HPLC |

| DMEM | 10 | 24 | Data not available | HPLC |

| DMEM | 10 | 48 | Data not available | HPLC |

| DMEM | 10 | 72 | Data not available | HPLC |

| RPMI-1640 | 10 | 0 | 100 | HPLC |

| RPMI-1640 | 10 | 6 | Data not available | HPLC |

| RPMI-1640 | 10 | 24 | Data not available | HPLC |

| RPMI-1640 | 10 | 48 | Data not available | HPLC |

| RPMI-1640 | 10 | 72 | Data not available | HPLC |

Note: This table is a template. Actual quantitative data for this compound is not publicly available and would need to be generated experimentally.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Nephelometry

This protocol outlines a high-throughput method to assess the kinetic solubility of this compound in culture media by measuring light scattering from undissolved particles.[4][5]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Culture media (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)

-

96-well microtiter plates

-

Nephelometer or plate reader with light scattering capabilities

Procedure:

-

Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in DMSO.

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of each DMSO dilution into the wells of a 96-well plate in triplicate. Include DMSO-only controls.

-

Add Media: Add the desired culture medium (e.g., 198 µL of DMEM + 10% FBS) to each well to achieve the final test concentrations.

-

Mix and Incubate: Mix the contents of the wells thoroughly. Incubate the plate at 37°C for a specified duration (e.g., 2 hours and 24 hours).

-

Measure Light Scattering: Measure the light scattering (turbidity) in each well using a nephelometer.

-

Data Analysis: The concentration at which a significant increase in light scattering is observed above the background (media + DMSO) is considered the kinetic solubility limit.

Protocol 2: Assessment of Stability by High-Performance Liquid Chromatography (HPLC)

This protocol describes how to evaluate the stability of this compound in culture media over time by quantifying its concentration using HPLC.[2]

Materials:

-

This compound

-

Culture media (e.g., DMEM, RPMI-1640) with 10% FBS

-

Incubator (37°C, 5% CO2)

-

Acetonitrile (ACN) or other suitable organic solvent for extraction

-

Microcentrifuge tubes

-